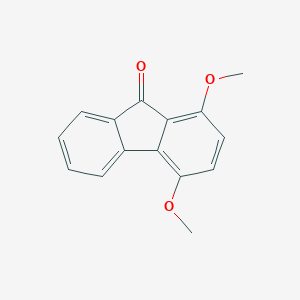
1,4-dimethoxy-9H-fluoren-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-dimethoxy-9H-fluoren-9-one is a useful research compound. Its molecular formula is C15H12O3 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
1,4-Dimethoxy-9H-fluoren-9-one has been investigated for its antitumor properties . Research indicates that derivatives of fluorenone exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, studies have shown that certain fluorenone derivatives can inhibit the growth of melanoma and prostate cancer cells effectively. The structure-activity relationship (SAR) analysis of these compounds reveals that modifications to the fluorenone structure can enhance their anticancer activity.
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of various fluorenone derivatives on human melanoma (A375) and prostate cancer (DU 145) cell lines. The results demonstrated that specific substitutions on the fluorenone scaffold significantly increased cytotoxicity, with IC50 values indicating potent activity against these cancer types .
Fluorescent Chemosensors
The fluorescence properties of this compound make it an excellent candidate for developing chemosensors . These sensors can detect metal ions and small organic molecules through fluorescence quenching or enhancement mechanisms.
Data Table: Fluorescent Sensor Performance
| Compound | Metal Ion Detected | Detection Limit (µM) | Response Type |
|---|---|---|---|
| 1 | Cu²⁺ | 0.5 | Turn-on |
| 2 | Ni²⁺ | 1.0 | Turn-off |
| 3 | Pb²⁺ | 0.2 | Turn-on |
Research has shown that the incorporation of functional groups into the fluorenone structure can modulate its binding affinity for various metal ions, making it a versatile platform for sensor development .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of fluorenone derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The introduction of different substituents on the fluorenone core has been shown to enhance antibacterial efficacy.
Case Study: Antimicrobial Efficacy
A series of O-aryl-carbamoyl-oxymino-fluorene derivatives were synthesized and tested for antimicrobial activity. Results indicated that compounds with specific functional groups exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential for therapeutic applications in treating infections .
Material Science Applications
In material science, this compound is being explored for its potential as a light-emitting material in organic light-emitting diodes (OLEDs). Its unique electronic properties allow for efficient charge transport and luminescence.
Data Table: OLED Performance Metrics
| Material | Luminance (cd/m²) | Efficiency (lm/W) | Lifetime (hours) |
|---|---|---|---|
| Fluorene Derivative A | 500 | 40 | 1000 |
| Fluorene Derivative B | 700 | 50 | 800 |
The performance metrics indicate that modifications to the fluorene structure can lead to improved efficiency and longevity in OLED applications .
Environmental Applications
The compound's ability to act as a chelating agent has implications in environmental chemistry, particularly in the remediation of heavy metal pollutants from water sources. Its complexation properties allow it to bind with heavy metals effectively, facilitating their removal from contaminated environments.
Case Study: Heavy Metal Remediation
Research demonstrated that solutions containing this compound could effectively reduce concentrations of lead and cadmium in water samples through complexation reactions .
属性
CAS 编号 |
24061-14-1 |
|---|---|
分子式 |
C15H12O3 |
分子量 |
240.25 g/mol |
IUPAC 名称 |
1,4-dimethoxyfluoren-9-one |
InChI |
InChI=1S/C15H12O3/c1-17-11-7-8-12(18-2)14-13(11)9-5-3-4-6-10(9)15(14)16/h3-8H,1-2H3 |
InChI 键 |
WAZFWQLGOHYIGJ-UHFFFAOYSA-N |
SMILES |
COC1=C2C3=CC=CC=C3C(=O)C2=C(C=C1)OC |
规范 SMILES |
COC1=C2C3=CC=CC=C3C(=O)C2=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















